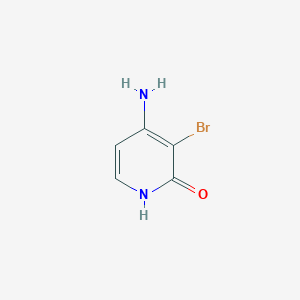

4-Amino-3-bromopyridin-2-ol

説明

Structure

3D Structure

特性

IUPAC Name |

4-amino-3-bromo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRLANDXJKWOLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552431 | |

| Record name | 4-Amino-3-bromopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107842-74-0 | |

| Record name | 4-Amino-3-bromopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-bromopyridin-2-ol (CAS 107842-74-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3-bromopyridin-2-ol (CAS 107842-74-0), a substituted pyridinone derivative with significant potential as a building block in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, outlines plausible synthetic routes, discusses its reactivity, and explores its potential applications, particularly in the realm of drug discovery as an intermediate for complex molecular scaffolds. Due to the limited availability of direct experimental data for this specific compound, this guide also draws upon established principles of organic chemistry and comparative data from closely related structural analogs to provide a holistic and insightful perspective for researchers.

Introduction: The Strategic Value of Substituted Pyridinones

Substituted pyridinone cores are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds. The unique electronic properties of the pyridinone ring, combined with the strategic placement of functional groups, allow for the fine-tuning of molecular properties such as solubility, lipophilicity, and target engagement. 4-Amino-3-bromopyridin-2-ol, also known by its IUPAC name 4-amino-3-bromo-1H-pyridin-2-one[1], presents a trifunctional scaffold: a nucleophilic amino group, a versatile bromine handle for cross-coupling reactions, and a pyridinone ring system capable of hydrogen bonding. This combination makes it a highly valuable intermediate for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. The following section details the known and predicted properties of 4-Amino-3-bromopyridin-2-ol.

General and Physical Properties

| Property | Value | Source |

| CAS Number | 107842-74-0 | [1] |

| Molecular Formula | C5H5BrN2O | [1] |

| Molecular Weight | 189.01 g/mol | [1] |

| IUPAC Name | 4-amino-3-bromo-1H-pyridin-2-one | [1] |

| Synonyms | 4-Amino-3-bromo-2-hydroxypyridine | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Melting Point | 255-258 °C | Predicted |

| Boiling Point | 284.7±40.0 °C | Predicted |

| Density | 1.826±0.06 g/cm³ | Predicted |

| Solubility | Expected to be soluble in polar aprotic solvents like DMSO and DMF | Inferred from related compounds |

Spectroscopic Characterization

2.2.1. 1H and 13C NMR Spectroscopy (Predicted)

The NMR spectra of 4-Amino-3-bromopyridin-2-ol would be influenced by the electron-donating amino group and the electron-withdrawing bromine atom and carbonyl group.

-

1H NMR: The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, likely as doublets, and a broad signal for the amino protons. The NH proton of the pyridinone tautomer will also be present.

-

13C NMR: The spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbonyl carbon will appear significantly downfield. The carbon atoms attached to the bromine and amino groups will also show characteristic shifts.[4][5][6]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm-1) |

| N-H stretch (amine) | 3400-3250 |

| O-H stretch (pyridinol tautomer) | 3400-3200 (broad) |

| C=O stretch (pyridinone tautomer) | 1680-1640 |

| C=C and C=N stretches (aromatic) | 1600-1450 |

| C-Br stretch | 700-500 |

2.2.3. Mass Spectrometry (MS)

The mass spectrum of 4-Amino-3-bromopyridin-2-ol will exhibit a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. This will result in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity.

Synthesis and Reactivity

Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of 4-Amino-3-bromopyridin-2-ol is not widely published, a plausible synthetic route can be devised based on established pyridine chemistry. A likely precursor would be 4-aminopyridin-2-ol. The synthesis would then involve a regioselective bromination at the 3-position.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of 4-Amino-3-bromopyridin-2-ol.

Experimental Considerations:

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine, which could help prevent over-bromination.[7]

-

Solvent and Temperature Control: The choice of solvent and careful control of the reaction temperature will be crucial to ensure regioselectivity and minimize side reactions.

-

Work-up and Purification: The product would likely be isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

Chemical Reactivity and Synthetic Utility

The synthetic utility of 4-Amino-3-bromopyridin-2-ol lies in the orthogonal reactivity of its functional groups.

Reaction Scheme Overview:

Caption: Key reactions of 4-Amino-3-bromopyridin-2-ol.

3.2.1. Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyridinone core and a variety of aryl or heteroaryl boronic acids or esters. This is a powerful method for introducing molecular diversity and building complex biaryl structures.[8][9][10][11]

-

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 3-position. This is particularly useful for modulating the physicochemical properties and biological activity of the final compound.

3.2.2. Reactions of the Amino Group

The amino group at the 4-position is nucleophilic and can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Applications in Drug Discovery and Materials Science

The structural motifs accessible from 4-Amino-3-bromopyridin-2-ol are prevalent in a number of pharmacologically active agents. Its utility as a versatile intermediate makes it a valuable tool for the synthesis of compound libraries for high-throughput screening and lead optimization.

Intermediate for Kinase Inhibitors

Many kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding site of the enzyme. The ability to introduce diverse substituents at the 3- and 4-positions of the pyridinone ring through cross-coupling and amination reactions makes 4-Amino-3-bromopyridin-2-ol an attractive starting material for the synthesis of novel kinase inhibitors.[2][3][12][13]

Agrochemicals

Substituted pyridines are also important in the agrochemical industry. The functional groups of 4-Amino-3-bromopyridin-2-ol can be elaborated to produce compounds with potential herbicidal or pesticidal activity.[7]

Safety and Handling

GHS Hazard Classification (Inferred from Related Compounds):

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 1/2A |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) |

(This information is based on related compounds and should be used for guidance only. A comprehensive risk assessment should be performed before handling.)[14][15][16][17][18][19]

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

4-Amino-3-bromopyridin-2-ol is a strategically functionalized building block with considerable potential for applications in drug discovery and materials science. Its trifunctional nature allows for a wide range of chemical transformations, enabling the synthesis of diverse and complex molecular architectures. While there is a need for more comprehensive, publicly available experimental data on this specific compound, this guide provides a solid foundation for researchers to understand its properties and effectively utilize it in their synthetic endeavors. The insights into its predicted spectroscopic profile, plausible synthetic routes, and expected reactivity will aid in the design of novel and impactful research programs.

References

-

PubChem. 4-Amino-3-bromopyridine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Amino-3-bromopyridine. National Center for Biotechnology Information. [Link]

- Google Patents. US8785632B2 - Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors.

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

- Google Patents. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).

-

Rojas-Lima, S., et al. (2014). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. PMC. [Link]

-

ResearchGate. Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

MDPI. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. [Link]

-

MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

-

Google Patents. WO 2010/104406 A1. [Link]

-

PubChem. 2-Amino-3-bromopyridine. National Center for Biotechnology Information. [Link]

-

HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

- Google Patents. US10059714B2 - Protein kinase B inhibitors.

-

ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

- Google Patents.

-

Doc Brown's Chemistry. C3H7Br CH3CHBrCH3 C-13 nmr spectrum of 2-bromopropane analysis of chemical shifts. [Link]

-

Jubilant Ingrevia. 3-Bromopyridine Safety Data Sheet. [Link]

-

National Institutes of Health. 3-Bromopyridin-2-amine. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US8785632B2 - Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors - Google Patents [patents.google.com]

- 3. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades [mdpi.com]

- 4. 4'-Bromopropiophenone(10342-83-3) 13C NMR spectrum [chemicalbook.com]

- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 6. C3H7Br CH3CHBrCH3 C-13 nmr spectrum of 2-bromopropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chemimpex.com [chemimpex.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

- 14. bldpharm.com [bldpharm.com]

- 15. 4-amino-2-bromopyridin-3-ol | CymitQuimica [cymitquimica.com]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

- 18. 4-Amino-3-bromopyridine | C5H5BrN2 | CID 26095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Amino-3-bromopyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Heterocyclic Building Block

4-Amino-3-bromopyridin-2-ol, a substituted pyridinone, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its unique arrangement of an amino group, a bromine atom, and a hydroxyl group on a pyridine ring imparts a distinct electronic and steric profile, making it a valuable scaffold for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a multitude of chemical transformations, positioning it as a key intermediate in the development of novel therapeutic agents and functional materials. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification strategies to its behavior in biological systems. This guide provides a comprehensive overview of the core physicochemical characteristics of 4-Amino-3-bromopyridin-2-ol, offering both available data and standardized methodologies for their experimental determination.

Core Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is the bedrock of its application in drug discovery and development. These parameters govern its solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile. While extensive experimental data for 4-Amino-3-bromopyridin-2-ol is not widely published, the following table summarizes its known identifiers and highlights the key characteristics that require experimental determination.

| Property | Value / Information | Significance in Drug Development |

| Chemical Structure |  | The arrangement of functional groups dictates reactivity, intermolecular interactions, and receptor binding potential. |

| Molecular Formula | C₅H₅BrN₂O[1] | Provides the elemental composition of the molecule. |

| Molecular Weight | 189.01 g/mol [1] | Influences diffusion, bioavailability, and formulation properties. |

| CAS Number | 107842-74-0[1] | A unique identifier for chemical substance registration. |

| Melting Point | Experimental data not readily available. | A key indicator of purity and solid-state stability. |

| Boiling Point | Experimental data not readily available. | Relevant for purification by distillation and assessing thermal stability. |

| Aqueous Solubility | Experimental data not readily available. | Crucial for drug absorption, formulation, and bioavailability. |

| pKa | Experimental data not readily available. | Determines the ionization state at physiological pH, impacting solubility, permeability, and target binding. |

Experimental Determination of Physicochemical Properties: A Practical Guide

The absence of published experimental data for 4-Amino-3-bromopyridin-2-ol necessitates a robust framework for its characterization. The following sections detail standardized, field-proven protocols for determining its key physicochemical parameters.

Melting Point Determination: A Measure of Purity and Stability

The melting point is a fundamental property that provides a rapid assessment of a compound's purity. A sharp melting range is indicative of a pure substance, while a broad and depressed range suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the 4-Amino-3-bromopyridin-2-ol sample is thoroughly dried and finely powdered to ensure uniform heat distribution.[2]

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping gently to create a packed column of 2-3 mm in height.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating Rate: Initially, heat the sample at a rapid rate to approximately 15-20°C below the expected melting point (a preliminary rapid determination can establish this approximate range).[3]

-

Data Acquisition: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[3]

-

Melting Range: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).[3] This range is the melting point of the sample.

Caption: Workflow for Capillary Melting Point Determination.

Aqueous Solubility: A Critical Factor for Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[4] Low solubility can lead to poor absorption and limit the therapeutic efficacy of a compound.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[5]

-

Sample Preparation: Add an excess amount of solid 4-Amino-3-bromopyridin-2-ol to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (typically 25°C or 37°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[5]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Accurately determine the concentration of 4-Amino-3-bromopyridin-2-ol in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calibration: Construct a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

Caption: Shake-Flask Method for Thermodynamic Solubility.

pKa Determination: Understanding Ionization Behavior

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[6] For drug candidates, the ionization state at physiological pH is crucial for membrane permeability and interaction with biological targets.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[6][7]

-

Solution Preparation: Prepare a solution of 4-Amino-3-bromopyridin-2-ol of known concentration in a suitable solvent (typically water or a co-solvent system if solubility is low).[6][7]

-

Apparatus Setup: Calibrate a pH meter with standard buffers and immerse the electrode in the sample solution.

-

Titration: Gradually add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments.[8]

-

Data Recording: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.[9]

Caption: Potentiometric Titration for pKa Determination.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, as well as exchangeable protons from the amino (-NH₂) and hydroxyl (-OH) groups. The chemical shifts and coupling patterns of the aromatic protons would provide valuable information about the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts would be influenced by the electronegativity of the attached atoms (N, O, Br), providing confirmation of the carbon skeleton.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the vibrational frequencies of the functional groups present. Key expected peaks include N-H stretching vibrations for the amino group, O-H stretching for the hydroxyl group, C=O stretching for the pyridinone tautomer, and C-Br stretching.

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (189.01 g/mol ). A characteristic isotopic pattern would be observed due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two molecular ion peaks of nearly equal intensity separated by two mass units.

Synthesis and Reactivity

4-Amino-3-bromopyridin-2-ol can be conceptualized as a versatile synthetic intermediate. While a specific, detailed synthesis is not widely reported, a plausible synthetic route could involve the bromination of 4-aminopyridin-2-ol. The amino and hydroxyl groups are activating, directing electrophilic substitution. The regioselectivity of the bromination would be a key consideration in the synthetic design.

The reactivity of 4-Amino-3-bromopyridin-2-ol is dictated by its functional groups. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents at the 3-position. The amino group can be acylated, alkylated, or diazotized, providing further avenues for molecular elaboration. The pyridin-2-ol moiety exists in tautomeric equilibrium with its corresponding 2-hydroxypyridine form, which can influence its reactivity profile.

Conclusion and Future Perspectives

4-Amino-3-bromopyridin-2-ol is a heterocyclic compound with significant potential as a building block in the synthesis of biologically active molecules and functional materials. While a comprehensive experimental dataset of its physicochemical properties is currently lacking in the public domain, this guide provides a robust framework for its characterization using standardized and validated methodologies. A thorough understanding of its melting point, solubility, and pKa, in conjunction with its spectroscopic profile, is essential for any researcher or developer aiming to unlock the full potential of this versatile intermediate. The generation and dissemination of such experimental data would be a valuable contribution to the chemical and pharmaceutical sciences, facilitating its broader application in future research endeavors.

References

-

PubChem. 2-Amino-3-bromopyridine. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. [Link]

-

University of Alberta. Melting point determination. [Link]

-

Creative Biolabs. Aqueous Solubility. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

- Google Patents. Synthetic method of 2-amino-4-bromopyridine.

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

University of Technology, Iraq. experiment (1) determination of melting points. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

ResearchGate. Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

-

METTLER TOLEDO. DETERMINATION OF MELTING POINTS. [Link]

-

YouTube. Measurement of pKa by Potentiometry. [Link]

-

PubChem. 4-Amino-3-bromopyridine. National Center for Biotechnology Information. [Link]

Sources

- 1. 107842-74-0|4-Amino-3-bromopyridin-2-ol|BLD Pharm [bldpharm.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. youtube.com [youtube.com]

Introduction: The Analytical Challenge of a Substituted Pyridinol

An In-Depth Technical Guide to the Structural Elucidation of 4-Amino-3-bromopyridin-2-ol

4-Amino-3-bromopyridin-2-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its multifunctional nature, featuring an amino group, a bromine atom, and a hydroxyl group on a pyridine scaffold, makes it a versatile building block for the synthesis of complex heterocyclic systems and potential pharmaceutical agents.[1] The bromine atom, for instance, provides a reactive handle for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of more elaborate molecular architectures.[1]

However, the precise structural characterization of this molecule is not trivial. The core analytical challenge lies in the potential for prototropic tautomerism, a phenomenon common in hydroxypyridines.[2][3] The molecule can exist in equilibrium between the pyridin-2-ol form and the pyridin-2(1H)-one form. The dominant tautomer is highly influenced by factors such as solvent, temperature, and the electronic effects of the ring substituents.[4] A definitive structural elucidation, therefore, requires a multi-technique, integrated analytical approach to unambiguously determine the predominant tautomeric form and confirm the connectivity of all atoms. This guide provides a comprehensive workflow and expert insights into the necessary spectroscopic and analytical techniques required for this task.

Section 1: Physicochemical Properties and Tautomeric Equilibrium

Before embarking on an analytical workflow, it is essential to understand the fundamental properties of the target compound and the nature of its potential tautomeric forms.

Core Properties

The foundational properties of 4-Amino-3-bromopyridin-2-ol are summarized in the table below. These values are critical for mass spectrometry and for preparing solutions for analysis.

| Property | Value | Source |

| CAS Number | 107842-74-0 | [5] |

| Molecular Formula | C₅H₅BrN₂O | [5] |

| Molecular Weight | 189.01 g/mol | [5] |

The Pyridinol vs. Pyridone Tautomerism

The central question in the structural elucidation of this molecule is the position of the tautomeric equilibrium. The two primary forms, 4-Amino-3-bromopyridin-2-ol (the "enol" form) and 4-Amino-3-bromo-1H-pyridin-2-one (the "keto" or "amide" form), possess distinct functional groups that can be differentiated spectroscopically.

For 2-hydroxypyridine, the pyridone tautomer is generally favored, as it benefits from the strength of a carbon-oxygen double bond and maintains aromatic character through a significant charge-separated resonance contributor.[2][3] The presence of both an electron-donating amino group and an electron-withdrawing bromo group on the ring will modulate the electronic properties and may influence the equilibrium position.

Caption: Tautomeric equilibrium of 4-Amino-3-bromopyridin-2-ol.

Section 2: An Integrated Workflow for Structural Elucidation

A robust structural determination cannot rely on a single analytical technique. Instead, a synergistic workflow is employed where each method provides a unique piece of the puzzle. The data from all techniques must converge to support a single, unambiguous structure.

Caption: Integrated workflow for structural elucidation.

Section 3: Spectroscopic Analysis in Detail

Mass Spectrometry (MS)

Expertise & Causality: The first step is always to confirm the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this. For a halogenated compound, the isotopic pattern is a powerful diagnostic tool.[6] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[7] This results in a characteristic pair of peaks (M and M+2) of nearly equal intensity for the molecular ion, providing definitive evidence for the presence of a single bromine atom.[8]

Expected Data:

-

HRMS (ESI+): Calculated for [C₅H₅BrN₂O+H]⁺: 188.9718, 190.9697. The observation of this doublet with high mass accuracy (< 5 ppm error) confirms the molecular formula.

-

Low-Resolution MS: A molecular ion cluster around m/z 188 and 190 with a relative intensity ratio of approximately 1:1.

Experimental Protocol (HRMS):

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Acquire data in positive ion mode.

-

Analyze the resulting spectrum for the molecular ion cluster [M+H]⁺, confirming the mass-to-charge ratio and the characteristic 1:1 isotopic pattern for bromine.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is exceptionally useful for identifying key functional groups and provides the first strong evidence for the dominant tautomeric form. The distinction rests on identifying either a broad O-H stretch (pyridin-2-ol) or a sharp, strong C=O stretch (pyridin-2-one).[9]

Expected Data & Interpretation:

| Tautomer Form | Key IR Bands (cm⁻¹) | Interpretation |

| Pyridin-2-ol | 3400-3200 (broad) | O-H stretch |

| 3350-3150 (two bands) | N-H stretches (asymmetric & symmetric) of the -NH₂ group | |

| ~1620, ~1570 | C=C and C=N ring stretching vibrations | |

| Pyridin-2-one | 3350-3150 (multiple bands) | N-H stretches from both the ring N-H and the -NH₂ group |

| ~1650 (strong, sharp) | C=O (amide) stretch. This is the key diagnostic peak. | |

| ~1600, ~1550 | C=C and C=N ring stretching vibrations |

The presence or absence of the strong carbonyl peak around 1650 cm⁻¹ is the most critical piece of data from this experiment.

Experimental Protocol (ATR-IR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean by taking a background spectrum of air.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

-

Process the data by performing a baseline correction and peak picking.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for elucidating the complete covalent structure in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of every proton and carbon and confirms the atomic connectivity.

¹H NMR: This experiment reveals the number of distinct proton environments and their connectivity through spin-spin coupling. For this molecule, we expect to see two aromatic protons and exchangeable protons from the NH₂, OH, and/or NH groups.

¹³C NMR: This experiment identifies the number of unique carbon environments. The chemical shift of the carbon at position 2 is highly diagnostic: in the pyridin-2-ol form, it will be in the aromatic region (~150-160 ppm), while in the pyridin-2-one form, it will shift significantly downfield into the carbonyl region (~160-170 ppm).

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This will confirm the relationship between the two aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This allows for the definitive assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For example, a correlation from the proton at C5 to the carbon at C3 would confirm their proximity.

Predicted NMR Data (in DMSO-d₆): DMSO-d₆ is a good solvent choice as it can solubilize polar compounds and slow down the exchange of N-H and O-H protons, sometimes allowing them to be observed as distinct signals.

| Tautomer Form | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Pyridin-2-ol | ~7.5-7.8 (d, 1H, H6), ~6.5-6.8 (d, 1H, H5), ~5.0-6.0 (br s, 2H, NH₂), ~9.0-10.0 (br s, 1H, OH) | C2: ~158 ppm , C3: ~110 ppm, C4: ~145 ppm, C5: ~115 ppm, C6: ~140 ppm |

| Pyridin-2-one | ~7.2-7.5 (d, 1H, H6), ~6.0-6.3 (d, 1H, H5), ~6.5-7.5 (br s, 2H, NH₂), ~10.0-11.0 (br s, 1H, NH) | C2: ~165 ppm , C3: ~105 ppm, C4: ~150 ppm, C5: ~100 ppm, C6: ~135 ppm |

Experimental Protocol (NMR Suite):

-

Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).

-

Acquire a 2D gCOSY spectrum to establish ¹H-¹H correlations.

-

Acquire a 2D gHSQC spectrum to assign protonated carbons.

-

Acquire a 2D gHMBC spectrum to establish long-range ¹H-¹³C connectivities and assign quaternary carbons.

-

Process all spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

Section 4: The Definitive Confirmation: Single-Crystal X-ray Diffraction

While the combination of MS, IR, and NMR provides an exceptionally strong case for the structure in solution, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of the molecular structure in the solid state. If a high-quality crystal can be grown, this technique provides precise bond lengths, bond angles, and the definitive tautomeric form present in the crystal lattice.

Protocol:

-

Grow single crystals of the compound, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a diffractometer with a monochromatic X-ray source.

-

Solve and refine the crystal structure using specialized software to generate a 3D model of the molecule.

Conclusion

The structural elucidation of 4-Amino-3-bromopyridin-2-ol is a prime example of the necessity of an integrated analytical strategy. The process begins with Mass Spectrometry to confirm the elemental composition, with particular attention to the isotopic signature of bromine. Infrared Spectroscopy then provides the first crucial evidence regarding the dominant tautomeric form by probing for characteristic O-H or C=O functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments in a suitable solvent like DMSO-d₆ provides the definitive solution-state structure by establishing the complete covalent framework and confirming the tautomer through the diagnostic chemical shift of the C2 carbon. For absolute confirmation in the solid state, single-crystal X-ray diffraction remains the unequivocal standard. By synthesizing the data from each of these techniques, a scientist can confidently and authoritatively report the complete and correct structure of this versatile chemical building block.

References

-

PubChem. 4-Amino-3-bromopyridine. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

-

Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. Available at: [Link]

-

Wikipedia. 4-Pyridone. Wikipedia. Available at: [Link]

-

ChemistryViews. Synthesis of Fully Substituted Pyridines. ChemistryViews. Available at: [Link]

-

ResearchGate. Schematic structures of substituted pyridine simulates, showing the.... ResearchGate. Available at: [Link]

-

CHIMIA. Infrared Absorption Spectra of Quaternary Salts of Pyridine. CHIMIA. Available at: [Link]

-

Pearson. The molecule that gave the mass spectrum shown here contains a ha.... Pearson+. Available at: [Link]

-

ACS Publications. Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry. Available at: [Link]

-

PubMed. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. National Center for Biotechnology Information. Available at: [Link]

-

PubMed. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. National Center for Biotechnology Information. Available at: [Link]

-

ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D. Available at: [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

-

NIH National Library of Medicine. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Center for Biotechnology Information. Available at: [Link]

-

CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. Available at: [Link]

-

NIH National Library of Medicine. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Center for Biotechnology Information. Available at: [Link]

-

YouTube. Hydroxypyridine-Pyridone Tautomerism. YouTube. Available at: [Link]

-

MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

- ACS Publications. A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C. Journal of the American Chemical Society. Available at: https://pubs.acs.org/doi/10.1021/jacs.3c14774

-

TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Trade Science Inc. Available at: [Link]

-

YouTube. Mass Spec 3f Halogenoalkanes. YouTube. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. m.youtube.com [m.youtube.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. 107842-74-0|4-Amino-3-bromopyridin-2-ol|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

A Technical Guide to the Tautomeric Landscape of 4-Amino-3-bromopyridin-2-ol

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between readily interconvertible constitutional isomers, is of paramount importance in heterocyclic chemistry, profoundly influencing the chemical reactivity, biological activity, and spectroscopic properties of molecules.[1][2] This guide provides an in-depth analysis of the tautomeric equilibrium of 4-Amino-3-bromopyridin-2-ol, a substituted pyridine derivative. We will dissect the foundational principles of lactam-lactim tautomerism, characteristic of 2-hydroxypyridines, and extrapolate these concepts to understand the specific influence of the 4-amino and 3-bromo substituents. This whitepaper synthesizes theoretical principles with practical, field-proven experimental methodologies for characterizing and quantifying the tautomeric populations, offering a robust framework for researchers, medicinal chemists, and drug development professionals.

Introduction: The 2-Pyridone ⇌ 2-Hydroxypyridine Equilibrium

The tautomerism between 2-hydroxypyridine and its corresponding amide, 2-pyridone, represents a classic and extensively studied case of lactam-lactim tautomerism.[3][4] The aromatic hydroxypyridine form (the "lactim" or "enol" tautomer) and the non-aromatic but highly stabilized pyridone form (the "lactam" or "keto" tautomer) exist in a delicate, solvent-dependent equilibrium.

Generally, the 2-pyridone tautomer is the major form in the solid state and in polar solvents.[5] This preference is attributed to the significant resonance stabilization of the amide group and the ability to form stable, hydrogen-bonded dimers. Conversely, the 2-hydroxypyridine tautomer, which retains the aromaticity of the pyridine ring, is favored in the gas phase and in non-polar solvents.[3][5] The energy difference between these two forms is often small, allowing the equilibrium to be readily influenced by external factors.[3]

Caption: General equilibrium between 2-hydroxypyridine and 2-pyridone.

Analysis of 4-Amino-3-bromopyridin-2-ol Tautomerism

For the target molecule, 4-Amino-3-bromopyridin-2-ol, we must consider the primary lactam-lactim equilibrium alongside the electronic influence of the amino and bromo substituents. A secondary, though far less probable, imine-amine tautomerism at the C4 position could also be considered but is generally insignificant for exocyclic amines on a pyridine ring.

The principal equilibrium is between:

-

Tautomer A (Lactim): 4-Amino-3-bromopyridin-2-ol

-

Tautomer B (Lactam): 4-Amino-3-bromopyridin-2(1H)-one

Caption: The primary tautomeric equilibrium for the title compound.

Factors Influencing the Equilibrium

The position of this equilibrium is not static; it is dictated by a synthesis of electronic, steric, and environmental factors.

Caption: Key factors governing the tautomeric balance.

-

Electronic Effects of Substituents :

-

4-Amino Group : As a potent electron-donating group (EDG) through resonance, the amino group at the para-position to the ring nitrogen significantly increases the electron density of the π-system. This donation stabilizes the positive charge that can be formally placed on the ring nitrogen in a key resonance structure of the lactam form, thus strongly pushing the equilibrium towards the 4-Amino-3-bromopyridin-2(1H)-one (Lactam) tautomer.

-

3-Bromo Group : The bromine atom is an electron-withdrawing group (EWG) via the inductive effect due to its high electronegativity. This effect is localized and generally weaker than the resonance donation of the amino group. While it slightly destabilizes the ring, its overall impact on the tautomeric equilibrium is expected to be secondary to that of the powerful 4-amino group.

-

-

Solvent Effects : The choice of solvent is a critical determinant of the observed tautomer ratio.

-

Polar Protic/Aprotic Solvents (e.g., H₂O, DMSO, Methanol) : These solvents will preferentially solvate and stabilize the more polar lactam tautomer, which possesses a larger dipole moment. Hydrogen bonding between the solvent and the N-H and C=O groups of the lactam form provides substantial stabilization.[3][5]

-

Non-Polar Solvents (e.g., Chloroform, Cyclohexane, Dioxane) : In these environments, the less polar, aromatic lactim form is favored.[3][6]

-

Theoretical & Computational Analysis

While direct experimental data for 4-amino-3-bromopyridin-2-ol is scarce, the tautomeric preference can be reliably predicted using computational chemistry. Density Functional Theory (DFT) calculations, often at the B3LYP/6-311++G(d,p) level of theory, are the industry standard for this purpose.[7] The use of a Polarizable Continuum Model (PCM) allows for the simulation of solvent effects.[7][8]

Based on established principles, the lactam form is predicted to be significantly more stable, particularly in polar media.

Table 1: Predicted Relative Energies of Tautomers

| Tautomer | Medium | Predicted Relative Gibbs Free Energy (ΔG) | Expected Major Tautomer |

|---|---|---|---|

| Lactam (Pyridone) | Gas Phase | Baseline (0 kJ/mol) | Yes |

| Lactim (Hydroxypyridine) | Gas Phase | +10 to +20 kJ/mol | No |

| Lactam (Pyridone) | Polar Solvent (e.g., Water) | Baseline (0 kJ/mol) | Yes (Overwhelmingly) |

| Lactim (Hydroxypyridine) | Polar Solvent (e.g., Water) | +25 to +40 kJ/mol | No |

Note: These values are estimations based on known effects of similar substituents and are intended for illustrative purposes. Actual values require specific quantum chemical calculations.

Experimental Characterization of Tautomers

Distinguishing and quantifying tautomers requires a multi-faceted spectroscopic approach. The distinct functional groups in each tautomer give rise to unique spectral signatures.

Caption: A typical workflow for the experimental study of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating tautomeric structures in solution.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation : Prepare two samples by dissolving ~5-10 mg of the compound in 0.7 mL of a) deuterated dimethyl sulfoxide (DMSO-d₆) and b) deuterated chloroform (CDCl₃). DMSO-d₆ represents a polar aprotic medium, while CDCl₃ is non-polar.

-

Instrument Setup : Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition : Acquire standard proton spectra for both samples. Pay close attention to the downfield region (10-15 ppm) for exchangeable protons.

-

¹³C NMR Acquisition : Acquire proton-decoupled carbon spectra. Ensure a sufficient number of scans for adequate signal-to-noise, especially for quaternary carbons.

-

Data Analysis : Compare the spectra from the two solvents to identify shifts in the equilibrium.

Table 2: Expected NMR Spectroscopic Signatures

| Feature | Lactam Tautomer (in DMSO-d₆) | Lactim Tautomer (in CDCl₃) | Causality |

|---|---|---|---|

| ¹H Exchangeable | Broad singlet, ~10-12 ppm (N-H) | Broad singlet, ~9-11 ppm (O-H) | The proton is attached to nitrogen vs. oxygen. |

| ¹H Ring Protons | Two singlets (~6.0-7.5 ppm) | Two singlets, shifted relative to lactam | The electronic environment of the ring changes significantly between the two forms. |

| ¹³C C2 Carbon | ~160-165 ppm (Amide C=O) | ~155-160 ppm (Aromatic C-O) | A C=O bond is significantly deshielded compared to a C-O single bond. |

| ¹³C C4 Carbon | ~145-150 ppm (C-NH₂) | ~140-145 ppm (C-NH₂) | The degree of electron donation from the amino group impacts the C4 chemical shift. |

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups in the solid state (KBr pellet) or in solution.

Protocol: FT-IR Analysis

-

Sample Preparation :

-

Solid State : Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing into a transparent disk.

-

Solution : Prepare a concentrated solution (~10-20 mg/mL) in a suitable solvent (e.g., chloroform) and acquire the spectrum in a liquid cell.

-

-

Acquisition : Record the spectrum from 4000 to 400 cm⁻¹.

-

Data Analysis : Identify characteristic stretching frequencies for C=O, N-H, and O-H bonds.

Table 3: Key Infrared Absorption Frequencies

| Functional Group | Lactam Tautomer | Lactim Tautomer | Rationale |

|---|---|---|---|

| C=O Stretch | Strong, ~1660-1680 cm⁻¹ | Absent | Definitive marker for the amide carbonyl group.[9] |

| N-H Stretch | Broad, ~3100-3400 cm⁻¹ | Absent | Indicates the N-H bond of the lactam ring. |

| O-H Stretch | Absent | Broad, ~3200-3600 cm⁻¹ | Definitive marker for the hydroxyl group. |

| C=N/C=C Stretch | ~1550-1640 cm⁻¹ | ~1580-1650 cm⁻¹ | Aromatic/conjugated double bond region. |

UV-Visible Spectroscopy

The difference in the conjugated π-systems of the two tautomers results in distinct electronic transitions, observable by UV-Vis spectroscopy.

Protocol: UV-Vis Analysis

-

Sample Preparation : Prepare dilute solutions (~10⁻⁴ to 10⁻⁵ M) of the compound in a series of solvents of varying polarity (e.g., cyclohexane, dioxane, ethanol, water).

-

Acquisition : Record the absorption spectra from approximately 200 to 400 nm using a quartz cuvette.

-

Data Analysis : Identify the wavelength of maximum absorbance (λ_max) in each solvent. A shift in λ_max with solvent polarity is indicative of a shift in the tautomeric equilibrium. The more extended conjugated system of the lactam form is expected to absorb at a longer wavelength.[3]

Implications in Medicinal Chemistry and Drug Development

The tautomeric state of a molecule is not an academic curiosity; it is a critical factor in drug design. Tautomers can exhibit different:

-

Receptor Binding : The shape and hydrogen bonding capabilities (donor vs. acceptor sites) of each tautomer are different, leading to varied affinities for a biological target.

-

Pharmacokinetics (ADME) : Properties like lipophilicity (LogP), solubility, and membrane permeability are tautomer-dependent, affecting absorption, distribution, metabolism, and excretion.

-

pKa and Ionization : The acidity and basicity of the molecule change with the tautomeric form, influencing its charge state at physiological pH.

Understanding and controlling the tautomeric equilibrium of a molecule like 4-Amino-3-bromopyridin-2-ol is therefore essential for developing it into a viable drug candidate. The predominance of the lactam form, with its distinct hydrogen bond donor (N-H) and acceptor (C=O) sites, must be the guiding structural hypothesis for any structure-activity relationship (SAR) studies.

Conclusion

The tautomerism of 4-Amino-3-bromopyridin-2-ol is governed by the fundamental principles of the lactam-lactim equilibrium, which is heavily influenced by the electronic nature of its substituents and the surrounding solvent environment. The strong electron-donating 4-amino group, coupled with the stabilizing effect of polar solvents, overwhelmingly favors the 4-Amino-3-bromopyridin-2(1H)-one (Lactam) form. This preference can be unequivocally confirmed and quantified through a coordinated application of NMR, IR, and UV-Vis spectroscopy, supported by theoretical DFT calculations. For professionals in drug discovery, a precise understanding of this tautomeric landscape is not merely foundational science but a prerequisite for rational drug design and development.

References

-

Wikipedia. 2-Pyridone. [Link]

-

Negri, F., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium. RSC Publishing. [Link]

-

ResearchGate. Substitution effects on neutral and protonated pyridine derivatives along the periodic table. [Link]

-

Heidarnezhad, Z., et al. (2013). A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). ResearchGate. [Link]

-

ResearchGate. Proton tautomerism and stereoisomerism of 4-amino-1,3-thiazol-2(5H)-one derivatives bearing substituents with opposite electronic effects: Synthesis, structure and spectroscopic studies. [Link]

-

Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC - NIH. [Link]

-

ResearchGate. Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. [Link]

-

Canadian Science Publishing. Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. [Link]

-

RSC Publishing. Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones. [Link]

-

Journal of Chemical and Pharmaceutical Research. The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. [Link]

-

Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. [Link]

-

RSC Publishing. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. [Link]

-

MDPI. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. [Link]

-

National Institute of Standards and Technology. 2(1H)-Pyridinone - the NIST WebBook. [Link]

-

Asadpour, M., et al. (2021). Keto-Enol Tautomerism. Master Organic Chemistry. [Link]

-

Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. PubMed. [Link]

-

Szafran, M., et al. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PMC - NIH. [Link]

-

Al-Omair, M. A. (2020). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. Sultan Qaboos University House of Expertise. [Link]

-

Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism. [Link]

-

Wikipedia. Phenol. [Link]

-

de Oliveira, A. P. A., et al. (2022). Keto-enol tautomerism in the development of new drugs. ResearchGate. [Link]

-

ChemTube3D. 2-Hydroxypyridine-Tautomerism. [Link]

-

Chemistry Stack Exchange. 2-Pyridone tautomer ratio. [Link]

Sources

- 1. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 4. chemtube3d.com [chemtube3d.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. squ.elsevierpure.com [squ.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

4-Amino-3-bromopyridin-2-ol synthesis starting materials

An In-depth Technical Guide on the Synthesis of 4-Amino-3-bromopyridin-2-ol from Core Starting Materials

Introduction

4-Amino-3-bromopyridin-2-ol, which exists in tautomeric equilibrium with 4-amino-3-bromo-2-pyridone, is a highly functionalized heterocyclic compound. Its strategic placement of an amino group, a bromine atom, and a hydroxyl group on the pyridine core makes it a valuable and versatile building block in medicinal chemistry and drug development. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amino and hydroxyl groups provide sites for further derivatization, enabling the construction of complex molecular architectures and the exploration of broad chemical space for active pharmaceutical ingredients (APIs).

This guide provides a detailed examination of a robust and efficient synthetic pathway to 4-Amino-3-bromopyridin-2-ol, focusing on the rationale behind the chosen starting materials and reaction conditions. It is intended for researchers and scientists in the field of organic synthesis and drug discovery, offering field-proven insights to ensure reproducibility and high yields.

Retrosynthetic Analysis: A Logic-Driven Approach to Starting Material Selection

A retrosynthetic analysis of the target molecule, 4-Amino-3-bromopyridin-2-ol (I), suggests a logical disconnection strategy. The C-Br bond at the 3-position can be formed via an electrophilic bromination of the electron-rich precursor, 4-Aminopyridin-2-ol (II). The pyridone ring of intermediate (II) can, in turn, be synthesized through the hydrolysis of a corresponding 2-halopyridine, such as the commercially available and cost-effective 4-Amino-2-chloropyridine (III). This analysis establishes a straightforward and practical two-step synthetic route from a readily accessible starting material.

Strategic Synthesis Pathway: From 4-Amino-2-chloropyridine to the Final Product

The chosen forward synthesis commences with 4-Amino-2-chloropyridine and proceeds through two key transformations: (1) Hydrolysis to form the 4-Aminopyridin-2-ol intermediate, and (2) Regioselective bromination to yield the final product. This pathway is advantageous due to the availability of the starting material and the high yields achievable under optimized conditions.

Part 1: Synthesis of the 4-Aminopyridin-2-ol Intermediate via Optimized Hydrolysis

The conversion of a 2-chloropyridine to a 2-pyridone is a standard transformation, but its application to substrates bearing an amino group requires careful consideration of the reaction conditions to avoid side reactions.

Causality Behind Experimental Choices

The hydrolysis of 4-amino-2-chloropyridine presents a notable challenge. Standard protocols, such as the procedure by Yoneda and Fukuhara which employs potassium hydroxide in methanol, have been found to be suboptimal for this specific substrate. In our hands, this method results in a mixture of the desired 4-amino-2-pyridone and a significant amount of the 4-amino-2-methoxypyridine byproduct, arising from competing nucleophilic substitution by the methoxide solvent.

To circumvent this issue and ensure a high-yield, clean conversion, a non-nucleophilic solvent system is required. An authoritative study by Bagley et al. demonstrated that conducting the hydrolysis with potassium hydroxide in toluene at elevated temperatures (170 °C) in a sealed vessel completely suppresses the formation of the ether byproduct and drives the reaction to completion, affording the desired 4-Aminopyridin-2-ol in excellent yield. This choice represents a critical, field-proven optimization for this specific transformation.

Detailed Experimental Protocol: Hydrolysis

-

To a sealed reaction tube, add 4-Amino-2-chloropyridine (1.0 equiv.), potassium hydroxide (3.0 equiv.), and toluene (to form a ~0.2 M solution).

-

Seal the tube tightly and place it in a pre-heated oil bath or heating mantle at 170 °C.

-

Stir the reaction mixture vigorously for 72 hours.

-

After cooling to room temperature, carefully unseal the tube.

-

Dilute the mixture with water and acidify with concentrated HCl until the pH is approximately 6-7.

-

The product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 4-Aminopyridin-2-ol.

Part 2: Regioselective Bromination to Yield 4-Amino-3-bromopyridin-2-ol

The second stage of the synthesis involves the selective introduction of a bromine atom at the C3 position of the 4-Aminopyridin-2-ol intermediate.

Expertise & Mechanistic Insights

The pyridone ring in 4-Aminopyridin-2-ol is highly activated towards electrophilic aromatic substitution. Both the C4-amino group and the C2-hydroxyl group are potent ortho-, para-directing activators. This electronic configuration strongly directs incoming electrophiles to the C3 and C5 positions. Consequently, using aggressive brominating agents like elemental bromine (Br₂) can easily lead to over-bromination, yielding the 3,5-dibrominated byproduct and reducing the yield of the desired mono-brominated product.

To achieve high regioselectivity, a milder and more controlled brominating agent is necessary. Copper(II) bromide (CuBr₂) has proven to be an effective reagent for the selective mono-bromination of activated aromatic and heteroaromatic systems. The reaction proceeds under mild conditions (room temperature in acetonitrile), which tempers the reactivity and favors the formation of the thermodynamically preferred 3-bromo isomer. This method effectively prevents dibromination, a crucial consideration for ensuring the trustworthiness and efficiency of the protocol.

Detailed Experimental Protocol: Bromination

-

Dissolve 4-Aminopyridin-2-ol (1.0 equiv.) in acetonitrile (MeCN) in a round-bottom flask.

-

Add Copper(II) bromide (CuBr₂, 1.2 equiv.) to the solution in one portion.

-

Stir the resulting suspension at room temperature. The reaction progress can be monitored by TLC or LC-MS. Note: The reaction may require an extended period (up to 7 days) to reach completion.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-Amino-3-bromopyridin-2-ol.

Data and Workflow Summary

The following table summarizes the key parameters for the two-step synthesis.

| Step | Starting Material | Key Reagents | Solvent | Temperature | Time | Product | Yield |

| 1 | 4-Amino-2-chloropyridine | KOH | Toluene | 170 °C | 72 h | 4-Aminopyridin-2-ol | ~97% |

| 2 | 4-Aminopyridin-2-ol | CuBr₂ | Acetonitrile | Room Temp. | ~7 days | 4-Amino-3-bromopyridin-2-ol | High |

Experimental Workflow Diagram

Conclusion

The synthesis of 4-Amino-3-bromopyridin-2-ol is efficiently achieved from the readily available starting material, 4-Amino-2-chloropyridine, in two high-yielding steps. The key to a successful synthesis lies in the careful selection of reaction conditions to overcome common challenges associated with substituted pyridone chemistry. The optimized hydrolysis using a non-nucleophilic solvent system and the mild, regioselective bromination using CuBr₂ constitute a robust and reliable protocol. This guide provides the necessary technical detail and mechanistic rationale for researchers to confidently reproduce this synthesis and utilize the valuable 4-Amino-3-bromopyridin-2-ol building block in their drug discovery and development programs.

References

-

Bagley, M. C., et al. (2015). General approaches to 3-bromo-4-halo- and 3,4,5-trihalo-2-pyridones. University of Bristol Research Portal. [Link]

The Ascendancy of Substituted Aminopyridinols: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted aminopyridinol scaffold represents a privileged structure in medicinal chemistry, underpinning a diverse array of biologically active compounds. This technical guide provides a comprehensive exploration of the discovery and history of this versatile chemical class, from early synthetic explorations to their emergence as potent modulators of key biological pathways. We will delve into the intricacies of their synthesis, detailing seminal and contemporary methodologies. Furthermore, this guide will elucidate the structure-activity relationships that govern their therapeutic effects, with a particular focus on their neuroprotective, anti-inflammatory, and anticancer properties. Through detailed protocols, mechanistic diagrams, and comparative data, we aim to equip researchers and drug development professionals with a thorough understanding of the past, present, and future of substituted aminopyridinols.

Introduction: The Aminopyridinol Core

Substituted aminopyridinols are a class of heterocyclic organic compounds characterized by a pyridine ring bearing both an amino (-NH₂) and a hydroxyl (-OH) group, in addition to other substituents. The relative positions of these functional groups, along with the nature and placement of other substituents, give rise to a vast chemical space with a wide spectrum of physicochemical and pharmacological properties. The interplay between the electron-donating amino group and the hydroxyl group, which can act as both a hydrogen bond donor and acceptor, is crucial to their biological activity. A key characteristic of hydroxypyridines is their existence in tautomeric equilibrium with their corresponding pyridone forms.[1][2][3] This tautomerism can significantly influence their chemical reactivity, and more importantly, their interactions with biological targets.[3] The prevalence of the pyridone tautomer is often favored in both solution and the solid state due to intermolecular hydrogen bonding.[1]

A Historical Perspective on the Discovery and Synthesis

The journey of substituted aminopyridinols is intrinsically linked to the broader history of pyridine chemistry. While early methods for the synthesis of simple aminopyridines and hydroxypyridines were developed in the late 19th and early 20th centuries, the specific class of aminopyridinols garnered significant interest later as their potential as versatile intermediates and bioactive molecules became apparent.

Early Synthetic Routes and Key Precursors

One of the earliest and most fundamental methods for the preparation of 3-hydroxypyridine, a key precursor for many aminopyridinols, involved the fusion of the ammonium salt of 3-pyridinesulfonic acid with potassium hydroxide.[4] However, this method was often plagued by issues such as frothing, making it challenging for large-scale industrial production.[4]

A significant advancement in the synthesis of aminopyridinols came with the use of more readily available starting materials. For instance, multi-stage processes were developed to produce 2-amino-3-hydroxypyridine from furfural.[5] This method involves the reaction of furfural with chlorine or a chlorine-releasing agent, followed by reaction with sulphamic acid and subsequent hydrolysis.[5] More contemporary and efficient methods for the preparation of 2-amino-3-hydroxypyridine also start from furfural, reacting it with chlorine or bromine to initiate a ring-opening reaction, followed by reaction with an ammonium sulfamate solution and subsequent hydrolysis to yield the final product with high purity and yield.[6][7]

The synthesis of 4-amino-3-hydroxypyridine has also been a subject of investigation. A classic approach involves the nitration of pyridine to obtain a nitropyridine intermediate, which is then reduced to an amino group using agents like iron and hydrochloric acid, followed by a hydroxylation step.[8]

Evolution of Synthetic Methodologies

Over the years, synthetic strategies have evolved to provide more efficient, scalable, and versatile routes to a wider range of substituted aminopyridinols. These advancements have been crucial for enabling the exploration of their structure-activity relationships and the development of novel therapeutic agents.

Therapeutic Applications and Mechanisms of Action

The unique structural features of substituted aminopyridinols have positioned them as promising candidates for a variety of therapeutic applications. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (amino group and pyridine nitrogen) allows for multifaceted interactions with biological targets.

Neuroprotection and Central Nervous System Disorders

Derivatives of 3-hydroxypyridine have demonstrated a broad spectrum of psychotropic effects, including anti-aggressive, anticonvulsant, and behavior-normalizing properties in preclinical models.[9] These compounds have also shown antihypoxic and antiamnestic effects, suggesting their potential in treating conditions related to cerebral oxygen deprivation and memory impairment.[9]

While the precise mechanisms are still under investigation, the neuroprotective properties of some aminopyridine derivatives may be linked to their antioxidant capabilities and their ability to modulate neuronal ion channels. For instance, 4-aminopyridine is a known potassium channel blocker that can enhance conduction in demyelinated axons, a mechanism that has been explored for symptomatic treatment in multiple sclerosis.[10][11] While not an aminopyridinol itself, its neuroactive properties highlight the potential of the aminopyridine scaffold in neurological disorders. There is growing evidence to suggest that 4-aminopyridine may possess additional neuroprotective features beyond its symptomatic effects.[10][12]

Anticancer Activity

The aminopyridine scaffold is present in several approved anticancer drugs, and research into new derivatives continues to be an active area.[13] Novel 1,2,4-triazole-pyridine hybrid derivatives have been synthesized and evaluated for their in vitro anticancer activities, with some compounds showing moderate to potent effects against murine melanoma cell lines.[14] The anticancer properties of some pyridine derivatives are thought to be linked to the inhibition of key signaling pathways involved in tumor growth and progression. For example, certain aminophthalazine derivatives have been shown to reduce the production of prostaglandin E2 (PGE2), a key inflammatory mediator implicated in the progression of various cancers.[15]

Antimicrobial and Anti-inflammatory Properties

The aminopyridine moiety is a versatile scaffold for the development of antimicrobial agents.[16] The mechanism of action for some of these compounds is believed to involve the disruption of the bacterial cell membrane through electrostatic and hydrophobic interactions, leading to cell death.[16]

In the realm of anti-inflammatory agents, derivatives of 3-hydroxypyridine have been investigated for their antioxidant properties, which can contribute to their anti-inflammatory effects.[17]

Experimental Protocols and Methodologies

To provide a practical resource for researchers, this section details representative experimental protocols for the synthesis of key aminopyridinol scaffolds.

Synthesis of 2-Amino-3-hydroxypyridine from Furfural

This protocol is based on a modern, efficient method for the preparation of 2-amino-3-hydroxypyridine.[6][7]

Step 1: Ring-Opening Reaction of Furfural

-

Add 370g of water to a suitable reaction vessel.

-

Add 19g of furfural to the water and stir to mix.

-

Cool the mixture to 0°C.

-

Begin introducing chlorine gas into the stirred mixture while maintaining the temperature between 0-8°C.

-

The rate of chlorine gas introduction should be maintained at approximately 2.6-3g per 10 minutes.

-

After the initial introduction of chlorine, add 8g of furfural to the reaction mixture every 20 minutes for a total of four additions.

-

The total amount of chlorine gas introduced should be approximately 39g.

Step 2: Formation and Hydrolysis of the Intermediate

-

The resulting mixed liquid agent from the ring-opening reaction is transferred to a second reaction vessel.

-

Cool the mixture to 0°C.

-

Slowly add a liquid alkali to adjust the pH of the mixed liquid agent to 1.5-2, while maintaining the temperature at 0-8°C. This addition should take approximately 2 hours.

-

The subsequent steps involve reaction with an ammonium sulfamate solution to form 2-amino-3-hydroxypyridine sulfonate, followed by hydrolysis under basic conditions to yield the final product.[6]

Synthesis of 2-Amino-3,5-dichloropyridine

This protocol describes the preparation of a dihalogenated aminopyridine, which can serve as a precursor for further derivatization.[18]

-

Dissolve 37.6 parts of 2-aminopyridine in 160 parts of concentrated hydrochloric acid.

-

With gentle cooling, introduce 30 parts of chlorine gas over a period of 30 minutes.

-

Raise the temperature of the solution to 50-60°C.

-

Introduce an additional 60 parts of chlorine gas over 6 hours.

-

After the chlorine addition is complete, pour the solution onto ice.

-

Remove any remaining chlorine by adding sodium bisulfite.

-

Add a solution of 95 parts of sodium hydroxide in 150 parts of water to precipitate the 2-amino-3,5-dichloropyridine.

-

Filter the precipitate, wash with ice-water, and dry under vacuum at room temperature.

Data Presentation and Visualization

Comparative Biological Activity

| Compound Class | Therapeutic Area | Key Findings | Reference |

| 3-Hydroxypyridine Derivatives | Central Nervous System | Exhibit anti-aggressive, anticonvulsant, antihypoxic, and antiamnestic effects in preclinical models. | [9] |

| 1,2,4-Triazole-Pyridine Hybrids | Oncology | Moderate to potent in vitro anticancer activity against murine melanoma cell lines. | [14] |

| Aminophthalazine Derivatives | Oncology/Inflammation | Potent inhibitors of PGE2 production in human adenocarcinoma cells. | [15] |

| 4-Aminopyridine | Neurology | Enhances nerve conduction in demyelinated axons; potential neuroprotective effects. | [10][11] |

Conceptual Workflow for Aminopyridinol Synthesis

Caption: Generalized synthetic pathways to substituted aminopyridinols.

Tautomeric Equilibrium of 2-Amino-3-hydroxypyridine

Caption: Tautomeric equilibrium between the aminopyridinol and aminopyridone forms.

Future Directions and Conclusion

The field of substituted aminopyridinols continues to be a fertile ground for drug discovery and development. The versatility of their synthesis and the diverse range of biological activities they exhibit suggest that novel therapeutic agents based on this scaffold are yet to be discovered. Future research will likely focus on:

-

Elucidation of Novel Mechanisms of Action: A deeper understanding of the specific molecular targets and signaling pathways modulated by substituted aminopyridinols will be crucial for the rational design of next-generation therapeutics.

-